An In-depth Technical Guide to N-(3-formylphenyl)-4-methylbenzamide: Synthesis, Properties, and Characterization
An In-depth Technical Guide to N-(3-formylphenyl)-4-methylbenzamide: Synthesis, Properties, and Characterization
This guide provides a comprehensive overview of N-(3-formylphenyl)-4-methylbenzamide, a bifunctional organic compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Molecular Overview
N-(3-formylphenyl)-4-methylbenzamide is an aromatic compound featuring both an amide and an aldehyde functional group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules. The formyl group (aldehyde) offers a reactive site for nucleophilic addition and condensation reactions, while the amide linkage provides structural rigidity and potential for hydrogen bonding interactions. The tolyl moiety introduces a non-polar methyl group that can influence solubility and molecular packing.
The molecular structure consists of a central N-phenylbenzamide core where the phenyl ring attached to the nitrogen is substituted with a formyl group at the meta-position, and the benzoyl group is substituted with a methyl group at the para-position.
Caption: Chemical structure of N-(3-formylphenyl)-4-methylbenzamide.
Synthesis and Mechanism
The most direct and efficient synthesis of N-(3-formylphenyl)-4-methylbenzamide is achieved through the acylation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2][3]
The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzaldehyde on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.[4] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. A base, typically aqueous sodium hydroxide or an organic base like pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5]
Caption: Synthetic workflow for N-(3-formylphenyl)-4-methylbenzamide.
Physicochemical Properties
While extensive experimental data for N-(3-formylphenyl)-4-methylbenzamide is not publicly available, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChemLite[6] |
| Molecular Weight | 239.27 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar benzanilides.[7][8] |
| Melting Point | Expected to be a solid with a defined melting point. | N-phenylbenzamide melts at 163 °C.[8] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and chlorinated solvents; sparingly soluble in non-polar solvents and insoluble in water. | Presence of polar amide and aldehyde groups and non-polar aromatic rings.[8][9] |
| XlogP (predicted) | 2.6 | PubChemLite[6] |
Spectroscopic Characterization (Predicted)
The structural features of N-(3-formylphenyl)-4-methylbenzamide suggest a distinct spectroscopic signature.
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¹H NMR:
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Aldehyde proton (-CHO): A singlet in the range of 9.8-10.1 ppm.
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Amide proton (-NH-): A broad singlet, typically between 8.0 and 9.5 ppm.
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Aromatic protons: A complex multiplet pattern in the 7.0-8.5 ppm region, arising from the two substituted benzene rings.
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Methyl protons (-CH₃): A singlet around 2.4 ppm.
-
-
¹³C NMR:
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Aldehyde carbon: A signal in the range of 190-195 ppm.
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Amide carbonyl carbon: A signal around 165-170 ppm.
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Aromatic carbons: Multiple signals in the 110-145 ppm range.
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Methyl carbon: A signal around 20-25 ppm.
-
-
IR Spectroscopy (ATR):
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N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aldehyde): Two weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.
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C=O stretch (amide I band): A strong, sharp peak around 1660 cm⁻¹.
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N-H bend (amide II band): A peak around 1530 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
Experimental Protocols
Synthesis of N-(3-formylphenyl)-4-methylbenzamide
This protocol is based on a standard Schotten-Baumann procedure.[10]
Materials:
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzaldehyde in DCM.
-
Cool the solution to 0-5 °C in an ice bath with magnetic stirring.
-
In a separate addition funnel, place 4-methylbenzoyl chloride. In another, place the 1 M NaOH solution.
-
Add the 4-methylbenzoyl chloride and NaOH solution dropwise and simultaneously to the stirred amine solution, maintaining the temperature below 10 °C. The rate of addition should be controlled to keep the reaction mixture basic (check with pH paper).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(3-formylphenyl)-4-methylbenzamide as a solid.
Troubleshooting the Synthesis
Caption: Troubleshooting logic for the synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Potential Applications and Reactivity
The dual functionality of N-(3-formylphenyl)-4-methylbenzamide opens up numerous possibilities in chemical synthesis.
-
Medicinal Chemistry: The aldehyde can be a precursor for the synthesis of Schiff bases, reductive amination products, or heterocyclic rings, which are common motifs in pharmacologically active compounds. The benzamide core is also present in many approved drugs.
-
Materials Science: As a bifunctional linker, it can be used in the synthesis of polymers, covalent organic frameworks (COFs), and other porous materials.[14] The aldehyde group can participate in the formation of imine-linked frameworks, while the amide group can contribute to structural rigidity and hydrogen bonding networks.[14]
The reactivity is dominated by its two functional groups:
-
Aldehyde: Undergoes nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol.
-
Amide: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton is weakly acidic.
Safety and Handling
While specific toxicity data for N-(3-formylphenyl)-4-methylbenzamide is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
The starting material, 3-aminobenzaldehyde, is considered hazardous and toxic by inhalation, ingestion, and skin contact.[11]
-
4-Methylbenzoyl chloride is corrosive and causes severe skin burns and eye damage.[12]
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N-(3-formylphenyl)-4-methylbenzamide is a versatile synthetic intermediate with significant potential in various fields of chemical research. Its straightforward synthesis via the Schotten-Baumann reaction makes it an accessible building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, predicted properties, and handling, serving as a valuable resource for scientists exploring its applications.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][4]
-
PubChemLite. N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). [Link][6]
Sources
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- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Formyl-N-phenyl-benzamide | CAS 179057-23-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. N-phenylbenzamide [chemister.ru]
- 9. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 12. p-Toluoyl chloride 98 874-60-2 [sigmaaldrich.com]
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